molecular formula C11H14N4O4 B2377309 (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide CAS No. 338404-32-3

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide

Cat. No. B2377309
CAS RN: 338404-32-3
M. Wt: 266.257
InChI Key: SMSLMAKVSYCJJX-XYOKQWHBSA-N
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Description

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide, commonly known as DMNB-FI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNB-FI is a fluorescent probe that enables the detection of protein carbamylation, a post-translational modification that is associated with various diseases such as atherosclerosis, chronic kidney disease, and rheumatoid arthritis.

Scientific Research Applications

1. Antagonistic Activity in 5-HT₆ Receptors

A study on novel N,N-dimethyl-N'-(5-(Ar-sulfonamido) benzo[d]isothiazol-3-yl)formimidamides, designed as 5-HT(6) ligands, highlights the use of N,N-dimethyl formimidamides as replacements for an aminoethyl moiety. Compounds synthesized in this study demonstrated potent 5-HT(6) receptor antagonistic activities, indicating potential applications in neuroscience research (Yoo et al., 2012).

2. Magnetic Materials Research

Another application is observed in the study of nitroxide radicals and their magnetic properties. Specifically, the study on highly stable nitroxide radicals and their crystallization as dimeric pairs with N−H hydrogen bond donors and N−O acceptors showcases how derivatives of N,N-dimethyl formimidamides can be critical in understanding magnetic behaviors (Ferrer et al., 2001).

3. Organic Synthesis and Drug Development

The compound also finds relevance in organic synthesis and drug development. A study focusing on the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride in dimethyl-formamide highlights its role in creating N-(4-methoxy-3-nitrobenzyl) derivatives, significant in medicinal chemistry (Harutyunyan, 2016).

4. Electrolyte Free Electro-Organic Synthesis

In the field of electrochemistry, this compound is utilized in the electrochemical reduction of 4-nitrobenzylbromide. This process, studied both in the presence and absence of intentionally added supporting electrolyte, shows the versatility of the compound in electrolyte-free electro-organic synthesis (He et al., 2005).

5. Studies on Bioreductive Prodrugs

A study on 4-Nitrobenzyl carbamates, which are of interest as triggers for bioreductive drugs, presents another application. The research focused on evaluating the rate of fragmentation of these compounds post-reduction, indicating their potential in the development of bioreductive prodrugs (Hay et al., 1999).

6. Antimicrobial and Antibacterial Research

Studies have also explored its role in antimicrobial and antibacterial research. For instance, N-nitroso- and N-formyl-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-ones were evaluated for their antimicrobial activities, revealing significant antibacterial and antifungal activities (Ponnuswamy et al., 2016).

properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-14(2)8-12-11(16)13-19-7-9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H,13,16)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSLMAKVSYCJJX-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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